molecular formula C63H61BrCl2N3O7P B8136123 HKOCl-4m

HKOCl-4m

Cat. No.: B8136123
M. Wt: 1154.0 g/mol
InChI Key: ZLHCHNQSAGGVMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

HKOCl-4m is a rhodol-based yellow fluorescent probe specifically designed for the detection of hypochlorous acid in living cells and tissues. This compound is particularly noted for its ability to target mitochondria, making it a valuable tool in biological and medical research .

Mechanism of Action

The mechanism of action of HKOCl-4m involves its selective reaction with hypochlorous acid. Upon interaction with hypochlorous acid, the compound undergoes a chemical transformation that results in the emission of a fluorescent signal. This fluorescence can be detected and measured, providing a means to visualize and quantify hypochlorous acid levels in biological samples . The molecular targets of this compound include cellular components that produce or interact with hypochlorous acid, particularly within the mitochondria .

Properties

IUPAC Name

[5-[4-[4-[9'-(3,5-dichloro-4-hydroxyphenoxy)-2',2',4'-trimethyl-3-oxospiro[2-benzofuran-1,6'-3,4-dihydrochromeno[3,2-g]quinoline]-1'-yl]butanoyl]piperazin-1-yl]-5-oxopentyl]-triphenylphosphanium;bromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C63H60Cl2N3O7P.BrH/c1-42-41-62(2,3)68(30-17-27-59(70)67-33-31-66(32-34-67)58(69)26-15-16-35-76(45-18-7-4-8-19-45,46-20-9-5-10-21-46)47-22-11-6-12-23-47)55-40-57-52(39-49(42)55)63(50-25-14-13-24-48(50)61(72)75-63)51-29-28-43(38-56(51)74-57)73-44-36-53(64)60(71)54(65)37-44;/h4-14,18-25,28-29,36-40,42H,15-17,26-27,30-35,41H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLHCHNQSAGGVMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(N(C2=CC3=C(C=C12)C4(C5=C(O3)C=C(C=C5)OC6=CC(=C(C(=C6)Cl)O)Cl)C7=CC=CC=C7C(=O)O4)CCCC(=O)N8CCN(CC8)C(=O)CCCC[P+](C9=CC=CC=C9)(C1=CC=CC=C1)C1=CC=CC=C1)(C)C.[Br-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C63H61BrCl2N3O7P
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1154.0 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
HKOCl-4m
Reactant of Route 2
Reactant of Route 2
HKOCl-4m
Reactant of Route 3
Reactant of Route 3
HKOCl-4m
Reactant of Route 4
Reactant of Route 4
HKOCl-4m
Reactant of Route 5
Reactant of Route 5
HKOCl-4m
Reactant of Route 6
Reactant of Route 6
HKOCl-4m

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.